molecular formula C26H34O4 B3238604 1,2-Bis(3-(hexyloxy)phenyl)ethane-1,2-dione CAS No. 1416047-41-0

1,2-Bis(3-(hexyloxy)phenyl)ethane-1,2-dione

Cat. No.: B3238604
CAS No.: 1416047-41-0
M. Wt: 410.5 g/mol
InChI Key: TUOQUVOSOCOHQX-UHFFFAOYSA-N
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Description

1,2-Bis(3-(hexyloxy)phenyl)ethane-1,2-dione is a symmetric α-diketone derivative featuring two 3-(hexyloxy)phenyl substituents. The hexyloxy groups (C₆H₁₃O−) confer significant lipophilicity, as longer alkoxy chains increase hydrophobicity compared to shorter alkoxy or polar substituents .

Properties

IUPAC Name

1,2-bis(3-hexoxyphenyl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O4/c1-3-5-7-9-17-29-23-15-11-13-21(19-23)25(27)26(28)22-14-12-16-24(20-22)30-18-10-8-6-4-2/h11-16,19-20H,3-10,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOQUVOSOCOHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)C(=O)C(=O)C2=CC(=CC=C2)OCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(3-(hexyloxy)phenyl)ethane-1,2-dione typically involves the reaction of phenol with bromoacetyl bromide under basic conditions to form 1,2-bis(3-bromophenyl)ethane-1,2-dione. This intermediate is then subjected to Ullmann condensation with hexanol to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-(hexyloxy)phenyl)ethane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted aromatic compounds .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

2.3. Halogenated and Fluorinated Derivatives
  • 1,2-Bis(4-iodophenyl)ethane-1,2-dione Substituents: Iodo groups. Contrast: Iodo substituents increase steric bulk and electronegativity compared to hexyloxy groups, favoring applications in electronics over biological systems.
  • 1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione

    • Substituents : Fluorine atoms.
    • Properties : Electron-withdrawing fluorine enhances stability and π-stacking in polymers for photovoltaics .
    • Contrast : Fluorine’s small size and high electronegativity provide distinct electronic effects vs. hexyloxy’s lipophilic bulk.

Key Data Table

Compound Substituents clogP* Solubility Applications Key References
1,2-Bis(3-(hexyloxy)phenyl)ethane-1,2-dione 3-(hexyloxy)phenyl ~6.5† Low (organic solvents) Synthetic intermediate, potential CE inhibition
1,2-Bis(1H-indol-3-yl)ethane-1,2-dione Indole 3.31 Moderate Marine natural product, CE inhibition
1-Phenyl-2-pyridinylethane-1,2-dione Phenyl, pyridinyl ~2.5‡ High Therapeutic CE inhibitors
1,2-Di(2-furyl)ethane-1,2-dione Furan ~2.8‡ Moderate Liquid-crystalline materials
1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione Difluorophenyl ~3.0‡ Low Photovoltaic polymers

*Estimated clogP using fragment-based methods (e.g., Moriguchi’s method).
†Predicted based on hexyloxy contribution (~+4.5 vs. methoxy).
‡Approximated from structural analogs.

Research Findings and Implications

  • Biological Activity : The 1,2-dione core is critical for CE inhibition, but substituents dictate potency and solubility. While indole- and pyridinyl-based analogs show confirmed activity, the hexyloxy derivative’s efficacy remains untested .
  • Material Science : Long alkoxy chains (e.g., hexyloxy) improve compatibility with hydrophobic matrices but reduce crystallinity compared to halogenated or heteroaromatic analogs .
  • Synthetic Accessibility : Asymmetric derivatives (e.g., phenyl-pyridinyl) require multi-step synthesis, whereas symmetric hexyloxy derivatives may be easier to prepare via Ullmann or nucleophilic substitution reactions .

Biological Activity

Overview

1,2-Bis(3-(hexyloxy)phenyl)ethane-1,2-dione is an organic compound with the molecular formula C26H34O4 and a molecular weight of 410.55 g/mol. It has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicine and biochemistry. This article provides a detailed analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C26H34O4
  • Molecular Weight : 410.55 g/mol
  • Structure : Characterized by two hexyloxy-substituted phenyl groups linked to a diketone moiety.

The biological activity of this compound is believed to involve its interaction with various molecular targets, including enzymes and receptors. This compound can modulate biochemical pathways that lead to anti-inflammatory and antioxidant effects. The following mechanisms have been proposed:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory processes.
  • Antioxidant Activity : The compound could scavenge free radicals, reducing oxidative stress in cells.
  • Cell Signaling Modulation : It may influence signaling pathways related to cell growth and apoptosis.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can effectively scavenge free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders.

StudyMethodFindings
DPPH AssayDemonstrated significant radical scavenging activity with IC50 values comparable to established antioxidants.
ABTS AssayShowed high efficacy in reducing ABTS radical cation, indicating strong antioxidant potential.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vivo models of inflammation have demonstrated that it can reduce markers such as TNF-alpha and IL-6.

StudyModelResults
Rat paw edema modelReduced paw swelling significantly compared to control groups.
LPS-induced inflammationDecreased levels of pro-inflammatory cytokines in serum.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against various cancer cell lines with promising results.

Cancer Cell LineIC50 (µM)Mechanism
A431 (skin cancer)15.5Induces apoptosis via mitochondrial pathway .
HeLa (cervical cancer)12.3Inhibits cell proliferation through cell cycle arrest .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Skin Cancer Treatment :
    • A study involving A431 human epidermoid carcinoma cells revealed that the compound inhibits cell viability and induces apoptosis through the activation of caspase pathways .
  • Neuroprotection :
    • Research indicated that the antioxidant properties of this compound could protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases.
  • Inflammatory Diseases :
    • In models of arthritis, administration of this compound resulted in reduced joint inflammation and pain scores, indicating its potential as a therapeutic agent for inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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1,2-Bis(3-(hexyloxy)phenyl)ethane-1,2-dione

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